5-Methylhepta-2,4-dien-6-ynal
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Overview
Description
5-Methylhepta-2,4-dien-6-ynal is an organic compound with the molecular formula C8H8O It is characterized by the presence of multiple bonds, including double and triple bonds, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhepta-2,4-dien-6-ynal can be synthesized through Wittig reactions involving its vinylogous aldehydes with bis-[(triphenylphosphonio)methyl] sulphide dibromide, followed by intramolecular oxidative coupling of the resulting acyclic sulphides . The reaction conditions typically involve the use of solvents such as petroleum ether and the application of oxidative agents to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
5-Methylhepta-2,4-dien-6-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The multiple bonds in the compound allow for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Methylhepta-2,4-dien-6-ynal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including thia-annulenes.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methylhepta-2,4-dien-6-ynal involves its ability to participate in multiple types of chemical reactions due to its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the multiple bonds allow for addition and substitution reactions. These properties enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3,5-heptadien-2-one: Similar in structure but differs in the position of the functional groups.
2-Methylhepta-2,4-dien-6-one: Another related compound with a different arrangement of double and triple bonds.
Uniqueness
5-Methylhepta-2,4-dien-6-ynal is unique due to its combination of an aldehyde group with multiple double and triple bonds, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and studying complex chemical reactions.
Properties
CAS No. |
55337-92-3 |
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Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
5-methylhepta-2,4-dien-6-ynal |
InChI |
InChI=1S/C8H8O/c1-3-8(2)6-4-5-7-9/h1,4-7H,2H3 |
InChI Key |
QHTOGQPFWMOCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=O)C#C |
Origin of Product |
United States |
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